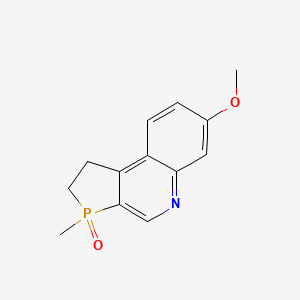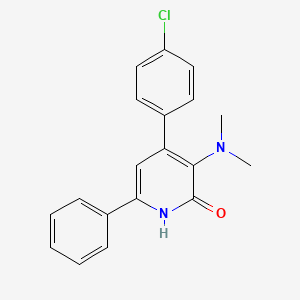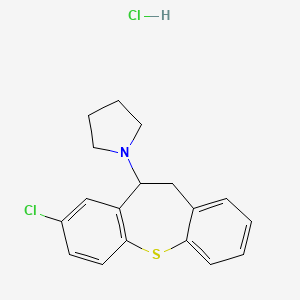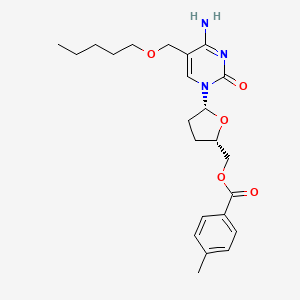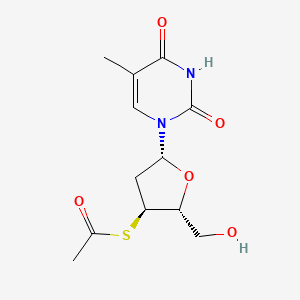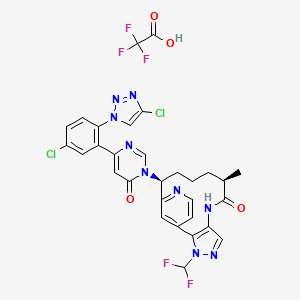
Milvexian trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Milvexian trifluoroacetate is a compound that has garnered significant attention in the field of anticoagulation therapy. It is an oral, bioavailable inhibitor of factor XIa, which plays a crucial role in the coagulation cascade. This compound has shown promise in providing robust anticoagulant effects without the increased bleeding risk associated with traditional anticoagulants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of milvexian trifluoroacetate would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to ensure the compound’s safety and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Milvexian trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
Milvexian trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of factor XIa and its role in the coagulation cascade.
Biology: Investigated for its effects on cellular pathways and interactions with biological molecules.
Medicine: Explored as a potential therapeutic agent for preventing thrombotic events in conditions like venous thromboembolism and stroke.
Mecanismo De Acción
Milvexian trifluoroacetate exerts its effects by selectively inhibiting factor XIa, an enzyme involved in the intrinsic pathway of the coagulation cascade. By inhibiting factor XIa, this compound disrupts the formation of thrombin, thereby preventing the formation of blood clots without significantly affecting hemostasis. This selective inhibition is achieved through high-affinity binding to the active site of factor XIa .
Comparación Con Compuestos Similares
Similar Compounds
Asundexian: Another factor XIa inhibitor with similar anticoagulant properties.
Osocimab: A monoclonal antibody targeting factor XIa.
Abelacimab: An antisense oligonucleotide that inhibits factor XI production
Uniqueness
Milvexian trifluoroacetate stands out due to its oral bioavailability and favorable safety profile. Unlike some other anticoagulants, it does not significantly increase the risk of bleeding, making it a promising candidate for long-term anticoagulation therapy .
Propiedades
Número CAS |
1802426-00-1 |
|---|---|
Fórmula molecular |
C30H24Cl2F5N9O4 |
Peso molecular |
740.5 g/mol |
Nombre IUPAC |
(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H23Cl2F2N9O2.C2HF3O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40;3-2(4,5)1(6)7/h5-15,23,28H,2-4H2,1H3,(H,36,43);(H,6,7)/t15-,23+;/m1./s1 |
Clave InChI |
BNDDKCJHMXEGIX-WUTOIGTNSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



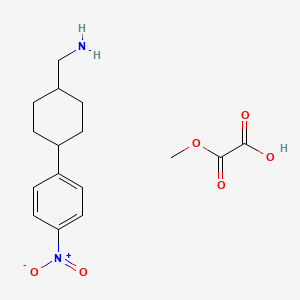
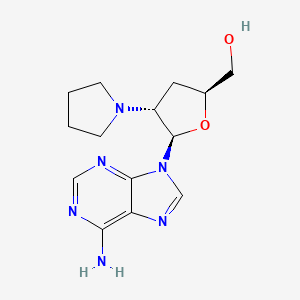




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

